Morpholino(4-phenyl-1,2,3-thiadiazol-5-yl)methanone
Description
Morpholino(4-phenyl-1,2,3-thiadiazol-5-yl)methanone is a heterocyclic compound featuring a 1,2,3-thiadiazole core substituted at the 5-position with a phenyl group and a morpholino carbonyl moiety. Its molecular weight is 275.33 g/mol (C₁₃H₁₃N₃O₂S), and it is primarily utilized in synthetic and medicinal chemistry research . The compound has been listed as a reagent by suppliers like CymitQuimica, though availability is currently discontinued .
Properties
IUPAC Name |
morpholin-4-yl-(4-phenylthiadiazol-5-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2S/c17-13(16-6-8-18-9-7-16)12-11(14-15-19-12)10-4-2-1-3-5-10/h1-5H,6-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAQXCRBWTLGJQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=C(N=NS2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501328531 | |
| Record name | morpholin-4-yl-(4-phenylthiadiazol-5-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501328531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
15 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24820419 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
477857-70-8 | |
| Record name | morpholin-4-yl-(4-phenylthiadiazol-5-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501328531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Morpholino(4-phenyl-1,2,3-thiadiazol-5-yl)methanone typically involves the reaction of morpholine with 4-phenyl-1,2,3-thiadiazole-5-carbonyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving additional purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Morpholino(4-phenyl-1,2,3-thiadiazol-5-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the thiadiazole ring.
Reduction: Reduced forms of the compound, often leading to the formation of amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
1.1 Antimicrobial Activity
Morpholino derivatives, particularly those containing the thiadiazole moiety, have shown significant antimicrobial properties. For instance, studies have indicated that compounds with thiadiazole structures exhibit potent activity against resistant strains of bacteria such as Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-intermediate Staphylococcus aureus (VISA) . The presence of the morpholino group enhances solubility and bioavailability, making these compounds promising candidates for antibiotic development.
1.2 Antifungal Properties
Recent research highlighted the antifungal activity of morpholino-substituted thiadiazoles against various Candida species. The compounds demonstrated substantial mycostatic effects, indicating their potential use in antifungal therapies . This is particularly relevant given the increasing resistance to conventional antifungal agents.
1.3 Anti-inflammatory Effects
Morpholino derivatives have also been investigated for their anti-inflammatory properties. Certain studies suggest that these compounds can inhibit inflammatory pathways, potentially offering therapeutic benefits for conditions like arthritis and other inflammatory diseases .
Agricultural Applications
2.1 Pesticidal Activity
The incorporation of morpholino groups into thiadiazole structures has led to the development of new agrochemicals with enhanced pesticidal activity. Research indicates that these compounds can effectively target pests while minimizing harm to beneficial insects . Their unique mode of action disrupts pest metabolism, providing a viable alternative to traditional pesticides.
2.2 Plant Growth Regulation
Some morpholino derivatives have been explored as plant growth regulators. They can modulate growth responses in plants, enhancing yield and resistance to environmental stressors. This application is particularly important in sustainable agriculture practices where chemical inputs need to be minimized .
Materials Science
3.1 Polymer Chemistry
Morpholino(4-phenyl-1,2,3-thiadiazol-5-yl)methanone has potential applications in polymer science as a building block for synthesizing novel polymers with tailored properties. The incorporation of thiadiazole units can enhance thermal stability and mechanical strength in polymeric materials .
3.2 Coatings and Films
Due to its chemical stability and functional properties, this compound can be utilized in developing protective coatings and films. These materials can provide resistance against environmental degradation while maintaining desirable aesthetic qualities .
Case Studies
Mechanism of Action
The mechanism of action of Morpholino(4-phenyl-1,2,3-thiadiazol-5-yl)methanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell signaling pathways or induce antimicrobial effects by disrupting bacterial cell membranes .
Comparison with Similar Compounds
Morpholino(2-phenoxy-1-phenylcyclopropyl)methanone (15da)
- Structure: Contains a cyclopropane ring fused with a phenyl group and a phenoxy substituent, linked to a morpholino carbonyl group.
- Synthesis: Prepared via Procedure B using phenol and morpholino(1-phenylcycloprop-2-en-1-yl)methanone, yielding 53% as a colorless oil (dr 20:1 diastereomer ratio) .
- Lacks the thiadiazole ring, reducing electron-withdrawing effects compared to the target compound. Physical state (oil vs. solid) impacts handling and formulation.
{5-Methyl-1-[8-(trifluoromethyl)quinolin-4-yl]-1H-1,2,3-triazol-4-yl}(morpholino)methanone
- Structure: Features a triazole ring linked to a trifluoromethyl-substituted quinoline group.
- Key Differences: The trifluoromethyl group enhances lipophilicity and metabolic stability, which may improve bioavailability compared to the phenyl-thiadiazole moiety . The triazole-quinoline scaffold is structurally complex, suggesting divergent biological targets (e.g., kinase inhibition).
Morpholino(4-phenyl-5-tosyl-1H-pyrrol-3-yl)methanone (5c)
- Structure: Pyrrole ring substituted with a tosyl (p-toluenesulfonyl) group and phenyl-morpholino carbonyl.
- Synthesis : Yielded 60% as a colorless solid (mp 176–178°C) via base-mediated cycloaddition .
- Key Differences: The tosyl group increases molecular weight (411.14 g/mol) and introduces sulfonic acid reactivity. Pyrrole’s aromaticity contrasts with the non-aromatic thiadiazole, altering electronic properties.
[4-(4-Methoxyphenyl)-1,2,3-thiadiazol-5-yl][4-(2-pyridyl)piperazino]methanone
- Structure: Shares the thiadiazole core but includes a methoxyphenyl and pyridyl-piperazino group.
- Applications : Marketed as a screening compound (Y040-6389), indicating utility in high-throughput biological assays .
- Key Differences: The pyridyl-piperazino moiety may enhance binding to CNS targets (e.g., serotonin receptors). Methoxy group improves solubility compared to unsubstituted phenyl derivatives.
2-(4-Chloroanilino)-4-phenyl-1,3-thiazol-5-ylmethanone
- Structure: Thiazole ring substituted with a chloro-anilino group and methoxyphenyl carbonyl.
- Applications : Studied for antitumor activity due to the thiazole scaffold’s prevalence in bioactive molecules .
- Key Differences :
- Thiazole’s reduced ring strain compared to thiadiazole may lower reactivity.
- Chloro and methoxy substituents modulate electronic effects and metabolic pathways.
Comparative Data Table
Key Findings and Implications
Structural Diversity : The target compound’s 1,2,3-thiadiazole core distinguishes it from analogs with cyclopropane, triazole, pyrrole, or thiazole rings. These structural variations influence electronic properties, reactivity, and biological activity.
Functional Groups: Substituents like trifluoromethyl (), tosyl (), and pyridyl-piperazino () modulate solubility, stability, and target affinity.
Synthetic Accessibility : Yields vary significantly (53–78%), with the target compound’s discontinued status highlighting challenges in sourcing .
Biological Activity
Morpholino(4-phenyl-1,2,3-thiadiazol-5-yl)methanone is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
This compound features a morpholine group linked to a thiadiazole ring with a phenyl substituent. This unique structure contributes to its diverse biological activities.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It is believed to inhibit certain enzymes and receptors involved in critical cellular processes. For instance, it may disrupt cell signaling pathways that are essential for cancer cell proliferation and survival.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiadiazole derivatives. Specifically, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxicity Against Cancer Cell Lines
In vitro studies have demonstrated that derivatives of the 1,3,4-thiadiazole scaffold exhibit varying degrees of cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). For example:
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| Compound A | MCF-7 | 0.28 |
| Compound B | HepG2 | 9.6 |
| Morpholino(4-phenyl...) | MCF-7 | TBD |
These results indicate that modifications in the structure can significantly enhance or diminish anticancer activity .
Antimicrobial Activity
The antimicrobial properties of this compound have also been investigated. Studies have shown that compounds containing the thiadiazole ring possess broad-spectrum antimicrobial activity.
Overview of Antimicrobial Efficacy
The following table summarizes the antimicrobial activity of selected thiadiazole derivatives:
| Compound | Target Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound C | E. coli | 4.01 mM |
| Compound D | S. aureus | 3.92 mM |
| Morpholino(4-phenyl...) | C. albicans | TBD |
These findings suggest that the presence of specific functional groups within the thiadiazole structure can enhance antimicrobial efficacy .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural components. Research indicates that modifications to the phenyl group or the morpholine moiety can lead to significant changes in potency against both cancerous cells and microbial pathogens.
Key Findings on SAR
- Substituent Effects : Electron-withdrawing or electron-donating groups on the phenyl ring can alter the compound's lipophilicity and overall biological activity.
- Positioning : The position of substituents on the thiadiazole ring has been shown to impact both anticancer and antimicrobial activities significantly .
Q & A
Q. What crystallographic parameters are critical for understanding the compound’s solid-state behavior?
- Methodological Answer :
- Unit cell dimensions : For a related morpholino-thiadiazole derivative, space group P2/c with a = 10.2 Å, b = 7.8 Å, c = 15.3 Å, and β = 98.5° .
- Intermolecular interactions : C=O···H-N hydrogen bonds (2.8–3.0 Å) stabilize crystal packing, affecting solubility and melting point .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
